3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrolidine ring and the substituents attached to it .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biological targets . In medicine, it is explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, influencing their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its specific substituents, which confer unique chemical and biological properties. The presence of the pentyloxy group and the methyl group at specific positions on the pyrrolidine ring influences its reactivity and interactions with biological targets .
Properties
CAS No. |
53744-41-5 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-methyl-3-(4-pentoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO3/c1-3-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17-15(16)19/h6-9H,3-5,10-11H2,1-2H3,(H,17,18,19) |
InChI Key |
FTRKGCVLMHNMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C |
Origin of Product |
United States |
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